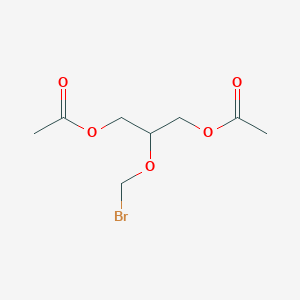
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate is an organic compound that features both bromine and acetate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate typically involves the bromination of 1,3-propanediol followed by acetylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The acetylation step involves the use of acetic anhydride or acetyl chloride in the presence of a base like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of 1,3-propanediol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 2-(hydroxymethoxy)-1,3-Propanediol 1,3-diacetate.
Oxidation: Formation of 2-(bromomethoxy)propanal or 2-(bromomethoxy)propanoic acid.
Reduction: Formation of 2-(methoxy)-1,3-Propanediol 1,3-diacetate.
Wissenschaftliche Forschungsanwendungen
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The acetate groups can undergo hydrolysis to release acetic acid, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(chloromethoxy)-1,3-Propanediol 1,3-diacetate
- 2-(iodomethoxy)-1,3-Propanediol 1,3-diacetate
- 2-(fluoromethoxy)-1,3-Propanediol 1,3-diacetate
Uniqueness
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
86357-15-5 |
|---|---|
Molekularformel |
C8H13BrO5 |
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
[3-acetyloxy-2-(bromomethoxy)propyl] acetate |
InChI |
InChI=1S/C8H13BrO5/c1-6(10)12-3-8(14-5-9)4-13-7(2)11/h8H,3-5H2,1-2H3 |
InChI-Schlüssel |
HHGZUAQYPNULIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(COC(=O)C)OCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















